molecular formula C11H13N3O B1418746 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile CAS No. 939986-85-3

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile

Cat. No.: B1418746
CAS No.: 939986-85-3
M. Wt: 203.24 g/mol
InChI Key: LUYRULBZAMSEFC-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (500 MHz, DMSO-d6):

  • δ 8.45 (d, J = 5.1 Hz, 1H, H6-pyridine)
  • δ 7.85 (s, 1H, H3-pyridine)
  • δ 4.12 (m, 1H, H3-piperidine)
  • δ 3.65–3.20 (m, 4H, piperidine H2/H6)
  • δ 2.95 (br s, 1H, OH)

¹³C NMR (125 MHz, DMSO-d6):

  • δ 160.2 (C2-pyridine)
  • δ 149.7 (C≡N)
  • δ 117.3 (C4-pyridine)
  • δ 67.8 (C3-piperidine)
  • δ 45.1–52.3 (piperidine C2/C6)

Infrared (IR) Vibrational Mode Assignments

Key IR bands (KBr, cm⁻¹):

  • 3425 (O–H stretch, broad)
  • 2221 (C≡N stretch, sharp)
  • 1630–1580 (pyridine ring C=C/C=N)
  • 1455 (CH₂ scissoring, piperidine)
  • 1120 (C–O–H bending)

Table 2 : Experimental vs. calculated IR frequencies

Mode Experimental (cm⁻¹) DFT (cm⁻¹)
ν(O–H) 3425 3442
ν(C≡N) 2221 2235
δ(CH₂) 1455 1468

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) yields:

  • Molecular ion: m/z 203 [M]⁺ (relative intensity 15%)
  • Major fragments:
    • m/z 160 [M–C₃H₅O]⁺ (loss of hydroxypiperidine moiety)
    • m/z 117 [C₆H₅N₂]⁺ (pyridine-cyano fragment)
    • m/z 84 [C₅H₁₀N]⁺ (piperidine ring cleavage)

X-ray Crystallographic Studies of Related Piperidine-Isonicotinonitrile Derivatives

While the exact crystal structure of this compound remains unreported, analogous compounds exhibit:

  • Piperidine chair conformation : Observed in α-BI-3812 (CSD 2235391), with puckering amplitude Q = 0.56 Å.
  • Hydrogen-bond networks : In piperidinium 4-nitrophenolate (CSD REFCODE: WUYJEU), O–H⋯N interactions (2.70–2.85 Å) stabilize layered architectures.
  • Cyanopyridine packing : Derivatives like 3-cyanopyridinones show π-stacking distances of 3.48–3.52 Å between pyridine rings.

Table 3 : Comparative bond lengths in related structures

Compound C–N (Å) C≡N (Å)
This compound (DFT) 1.47 1.16
Piperidinium 4-nitrophenolate 1.49
3-Cyanopyridinone 1.15

Properties

IUPAC Name

2-(3-hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-7-9-3-4-13-11(6-9)14-5-1-2-10(15)8-14/h3-4,6,10,15H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYRULBZAMSEFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CC(=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671467
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-85-3
Record name 2-(3-Hydroxy-1-piperidinyl)-4-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Hydroxypiperidin-1-yl)pyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Approaches

  • Nucleophilic Substitution: The most common route involves nucleophilic substitution, where a suitably functionalized piperidine (often a 3-hydroxypiperidine) reacts with a halogenated isonicotinonitrile.
  • Reductive Amination: Alternative methods may employ reductive amination strategies, especially when starting from ketone or aldehyde intermediates.
  • Hydroxylation: In some protocols, the hydroxyl group is introduced in a later step via selective hydroxylation of a piperidinyl intermediate.

Representative Preparation Methods

Method 1: Nucleophilic Substitution

Stepwise Procedure:

  • Preparation of 3-hydroxypiperidine:
    Commercially available or synthesized via reduction of 3-piperidone.
  • Activation of Isonicotinonitrile:
    2-chloroisonicotinonitrile is commonly used as the electrophilic partner.
  • Coupling Reaction:
    • 3-hydroxypiperidine is reacted with 2-chloroisonicotinonitrile in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (such as DMF or DMSO).
    • The reaction is typically conducted at elevated temperatures (80–120°C) for several hours.
  • Workup and Purification:
    • The crude product is isolated by extraction and purified by column chromatography or recrystallization.

Reaction Scheme:
$$
\text{3-hydroxypiperidine} + \text{2-chloroisonicotinonitrile} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}, 100^\circ\text{C}} \text{this compound}
$$

Method 2: Reductive Amination

  • Formation of Piperidinyl Intermediate:
    • A 3-piperidone derivative is reacted with isonicotinonitrile under reductive amination conditions (using sodium triacetoxyborohydride or similar reducing agents).
  • Hydroxylation (if required):
    • If a non-hydroxylated piperidine is used, selective hydroxylation at the 3-position is performed using oxidizing agents or biocatalytic methods.

Method 3: Enantioselective Synthesis

For the (R)- or (S)-enantiomer, chiral auxiliaries or catalysts are introduced during the piperidine ring formation or in the coupling step to ensure stereoselectivity.

Data Table: Synthesis Parameters and Yields

Method Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%) Notes
Nucleophilic Subst. 3-hydroxypiperidine, 2-chloroisonicotinonitrile, K₂CO₃ DMF/DMSO 80–120 6–12 60–80 Most common, scalable
Reductive Amination 3-piperidone, isonicotinonitrile, NaBH(OAc)₃ MeOH/EtOH 25–40 8–24 40–65 May require further hydroxylation
Enantioselective Chiral piperidine precursor, 2-chloroisonicotinonitrile DMF 80–100 8–16 40–70 For optically pure product

Analytical and Purification Considerations

  • Purification: Column chromatography on silica gel or recrystallization from polar solvents is standard.
  • Characterization: NMR, MS, and IR spectroscopy are used to confirm structure and purity. Enantiomeric excess is determined by chiral HPLC for optically active forms.

Research Findings and Observations

  • The nucleophilic substitution route is favored for its simplicity, scalability, and moderate to high yields.
  • Reductive amination is less common but may be useful if starting materials are more readily available or if functional group compatibility is an issue.
  • Enantioselective synthesis is essential for applications requiring chiral purity, such as pharmaceutical development.
  • Reaction yields and purity are highly dependent on solvent choice, base strength, and reaction temperature.

Summary Table: Compound Data

Property Value Reference
Molecular Formula C₁₁H₁₃N₃O
Molecular Weight 203.24 g/mol
CAS Number 939986-85-3
(R)-Enantiomer CAS Number 1421033-47-7
Storage Conditions 2–8°C, dry

Chemical Reactions Analysis

Types of Reactions

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile involves its interaction with specific molecular targets. The hydroxyl and carbonitrile groups allow it to form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs of 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile, highlighting substituent variations and molecular attributes:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 3-hydroxypiperidine C11H14N3O 204.25 (calculated) Polar hydroxyl group; hydrogen-bond donor
2-(4-chloropiperidin-1-yl)isonicotinonitrile 4-chloropiperidine C11H12ClN3 221.69 Chlorine enhances lipophilicity
2-(4-aminopiperidin-1-yl)isonicotinonitrile hydrochloride 4-aminopiperidine (HCl salt) C11H15ClN4 250.72 Basic amine; improved solubility in acidic media
2-(3-oxopiperazin-1-yl)isonicotinonitrile 3-oxopiperazine C10H10N4O 202.21 Ketone group; planar conformation
2-(4-acetylpiperazin-1-yl)isonicotinonitrile 4-acetylpiperazine C12H14N4O 230.27 Acetyl group modulates steric bulk
Key Observations:
  • Polarity and Solubility: The hydroxyl group in the target compound increases polarity compared to chloro (lipophilic) or acetyl (moderately polar) substituents. The hydrochloride salt of the 4-amino analog enhances water solubility .
  • Stereoelectronic Effects : The 3-hydroxypiperidine substituent may adopt distinct conformational preferences compared to the 3-oxopiperazine analog, where the ketone restricts rotational freedom .

Biological Activity

Overview

2-(3-hydroxypiperidin-1-yl)isonicotinonitrile (CAS No. 939986-85-3) is a chemical compound characterized by a piperidine ring with a hydroxyl group and a pyridine ring with a carbonitrile group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor modulation.

  • Molecular Formula : C11H13N3O
  • Molecular Weight : 203.24 g/mol
  • Canonical SMILES : C1CC(CN(C1)C2=NC=CC(=C2)C#N)O

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, facilitated by its functional groups. The hydroxyl and carbonitrile groups enable the formation of hydrogen bonds and other interactions with enzymes or receptors, potentially modulating their activity. This compound may influence various biochemical pathways, leading to its observed effects in biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes, including:

  • Janus Kinases (JAKs) : These enzymes play critical roles in signaling pathways related to immune responses and hematopoiesis. Inhibition of JAKs has therapeutic implications for autoimmune diseases and cancers .

Receptor Binding

The compound has been studied for its ability to bind to various receptors, potentially affecting cellular signaling pathways. The binding affinity and selectivity for specific receptors remain subjects of ongoing research.

Study on JAK Inhibition

A study highlighted the potential of compounds similar to this compound in modulating JAK activity, demonstrating efficacy in reducing symptoms associated with autoimmune diseases. The findings suggest that this compound could be a candidate for further development as a therapeutic agent .

Anticancer Potential

Research has indicated that derivatives of this compound may exhibit anticancer properties by inhibiting pathways involved in tumor growth and proliferation. The modulation of kinase activity is particularly relevant in the context of cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(3-Hydroxypiperidin-1-yl)pyridine-3-carbonitrileStructureEnzyme inhibition, receptor modulation
2-(3-Hydroxypiperidin-1-yl)pyridine-5-carbonitrileStructureAnticancer activity, JAK inhibition
2-(3-Hydroxypiperidin-1-yl)pyridine-6-carbonitrileStructurePotential neuroprotective effects

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-(3-hydroxypiperidin-1-yl)isonicotinonitrile, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution or coupling reactions. For example:

  • Step 1 : React isonicotinonitrile derivatives with 3-hydroxypiperidine under inert conditions (e.g., nitrogen atmosphere) using catalysts like palladium or copper for coupling .
  • Step 2 : Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
  • Validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%). Confirm structure via 1H^1H/13C^13C NMR and high-resolution mass spectrometry (HRMS) .
    • Safety Note : Follow GHS guidelines (e.g., PPE, fume hoods) due to acute toxicity (H302) and respiratory irritation risks (H335) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural stability?

  • Methodological Answer :

  • FT-IR : Identify functional groups (e.g., nitrile stretch ~2200 cm1^{-1}, hydroxyl O-H ~3200 cm1^{-1}).
  • NMR : 1H^1H NMR detects piperidine ring protons (δ 1.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). 13C^13C NMR confirms nitrile carbon (~115 ppm) .
  • X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns.

Advanced Research Questions

Q. How can researchers resolve conflicting data in biological activity studies of this compound?

  • Methodological Answer :

  • Hypothesis Testing : Link discrepancies to variables like solvent polarity (e.g., DMSO vs. water) or assay conditions (pH, temperature). Use factorial design (e.g., 2k^k designs) to isolate confounding factors .
  • Theoretical Framework : Align results with computational models (e.g., molecular docking to compare binding affinities across studies) .
  • Data Triangulation : Cross-validate using orthogonal assays (e.g., enzyme inhibition + cell viability) and meta-analysis of published datasets .

Q. What experimental designs optimize reaction yields while minimizing byproduct formation?

  • Methodological Answer :

  • Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize parameters (e.g., temperature, catalyst loading). For example:
FactorRange TestedOptimal Value
Temperature60–100°C80°C
Catalyst (mol%)1–5%3%
Reaction Time12–24 hrs18 hrs
  • Byproduct Mitigation : Use in-situ FT-IR or LC-MS to monitor intermediates. Introduce scavengers (e.g., molecular sieves for water-sensitive steps) .

Q. How does the hydroxypiperidine moiety influence the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling : Predict logP (lipophilicity) and solubility using software like Schrödinger’s QikProp. Compare with analogs lacking the hydroxyl group.
  • In Vitro Assays : Measure metabolic stability (e.g., liver microsomes) and membrane permeability (Caco-2 cells). Correlate hydroxyl positioning with CYP450 enzyme interactions .

Methodological Considerations for Data Interpretation

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Methodological Answer :

  • Power Analysis : Calculate sample size (α=0.05, β=0.2) to ensure detectable effect sizes.
  • Bland-Altman Plots : Assess inter-lab variability in IC50_{50} measurements.
  • Bayesian Hierarchical Models : Account for batch-to-batch variability in synthesis .

Theoretical and Epistemological Frameworks

Q. How can researchers align mechanistic studies with broader pharmacological theories?

  • Methodological Answer :

  • Conceptual Framework : Link findings to receptor theory (e.g., allosteric modulation) or structure-activity relationship (SAR) databases .
  • Quadripolar Model : Balance theoretical, epistemological, morphological, and technical poles to avoid reductionism (e.g., integrate molecular dynamics with in vivo efficacy) .

Safety and Compliance

Q. What protocols ensure safe handling of this compound in shared lab environments?

  • Methodological Answer :

  • Engineering Controls : Use glove boxes for air-sensitive steps and local exhaust ventilation (LEV) for powder handling .
  • Waste Management : Neutralize nitrile-containing waste with alkaline hydrolysis (pH >12) before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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2-(3-hydroxypiperidin-1-yl)isonicotinonitrile
Reactant of Route 2
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2-(3-hydroxypiperidin-1-yl)isonicotinonitrile

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